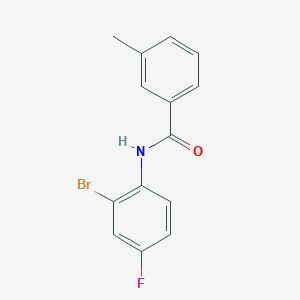

N-(2-bromo-4-fluorophenyl)-3-methylbenzamide

Description

N-(2-Bromo-4-fluorophenyl)-3-methylbenzamide (CAS: 1038736-07-0) is a halogenated benzamide derivative with structural features that make it relevant in organic synthesis and pharmaceutical research. Its molecular formula is C₁₅H₁₂BrFNO, and it features a benzamide core substituted with a 3-methyl group on the benzene ring and a 2-bromo-4-fluoro substituent on the aniline moiety.

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAODVAWKRUCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-3-methylbenzamide typically involves the reaction of 2-bromo-4-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of N-(2-substituted-4-fluorophenyl)-3-methylbenzamide derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-3-methylbenzamide, with the CAS number 1038736-07-0, is a compound of interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, drug development, and as a chemical probe in biological studies.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound can act as inhibitors of viral proteases, such as those from flaviviruses (e.g., Zika and dengue viruses). The structure-activity relationship (SAR) studies show that modifications to the benzamide core can enhance inhibitory potency against viral replication. For instance, compounds with specific substitutions on the aromatic rings exhibited IC₅₀ values in the low micromolar range, making them promising candidates for further development as antiviral agents .

Chemical Probes in Biological Studies

This compound can serve as a chemical probe to investigate biological pathways involving specific proteins or enzymes. Its ability to selectively bind to target sites allows researchers to elucidate mechanisms of action and cellular responses. Such applications are crucial for understanding disease processes and developing targeted therapies.

Drug Development

The compound's unique structural features make it a candidate for modification into more potent derivatives. The presence of bromine and fluorine atoms can enhance metabolic stability and bioavailability, which are critical factors in drug development. Researchers are exploring its derivatives for potential use in treating conditions such as cancer or viral infections by targeting specific pathways involved in these diseases.

Case Study 1: Antiviral Compound Development

A study focused on developing antiviral agents against flavivirus infections used a library of compounds structurally related to this compound. The research demonstrated that specific modifications led to compounds with significant antiviral activity, highlighting the importance of SAR in drug design .

Case Study 2: Mechanistic Studies Using Chemical Probes

In another study, researchers utilized this compound as a probe to investigate its interactions with target proteins involved in cellular signaling pathways. This approach provided insights into the compound's mechanism of action and its potential therapeutic effects .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antiviral Activity | Inhibition of viral proteases; potential for treating flavivirus infections | IC₅₀ values < 1 µM for modified derivatives |

| Chemical Probes | Investigating protein interactions and signaling pathways | Elucidation of mechanisms in disease processes |

| Drug Development | Modifications leading to improved potency and bioavailability | Enhanced metabolic stability observed |

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- This structural variation enables chelation with transition metals, facilitating C–H bond activation in catalytic reactions .

- Synthesis Efficiency: The hydroxy-substituted derivative is synthesized via amide coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, achieving 62% yield using acid chloride methods. In contrast, the bromo-fluoro analog’s synthesis details are less documented, though similar coupling strategies are inferred .

- Crystallographic Data: The hydroxy-substituted compound’s crystal structure (confirmed via X-ray diffraction) reveals a planar benzamide core with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the chelate structure . No crystallographic data is available for N-(2-bromo-4-fluorophenyl)-3-methylbenzamide.

N-(4-Bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide

- Substituent Effects: This compound (C₁₅H₁₁BrF₃NO) features a trifluoromethyl group on the benzamide and a 4-bromo-2-methylphenyl group.

- Applications : While the target compound’s applications are unverified, analogs like this are explored in medicinal chemistry for their pharmacokinetic properties, leveraging halogen atoms for enhanced binding affinity in enzyme inhibition studies .

N-(2-Fluorophenyl)-3-methylbenzamide Derivatives

- Directing Group Efficacy: Fluorine in the ortho position (as in the target compound) is known to weakly coordinate with transition metals like palladium, enabling regioselective C–H functionalization. However, its efficacy is lower compared to stronger directing groups (e.g., pyridyl or hydroxy groups) .

- Thermal Stability : Fluorinated benzamides generally exhibit higher thermal stability than their hydroxylated counterparts due to reduced hydrogen-bonding interactions, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Research Implications and Limitations

- Gaps in Data : Direct experimental data on this compound’s reactivity, spectroscopic properties, and catalytic performance are sparse. Comparative analyses rely on extrapolation from structurally related compounds.

- Opportunities for Study : Future research should prioritize synthesizing this compound using protocols akin to ’s acid chloride method, followed by NMR (¹H/¹³C), IR, and X-ray crystallography to validate its structure and electronic profile.

Biological Activity

N-(2-bromo-4-fluorophenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can influence its pharmacological properties. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes, leading to modulation of various biological pathways. For instance, it has been noted for its role in enzyme inhibition and protein-ligand interactions, which are crucial for understanding its therapeutic potential.

Biological Activity Evaluation

Research indicates that this compound possesses several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural features allow it to interact with targets involved in cancer progression.

- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents, indicating potential applications for this compound in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a table summarizing key structural differences and their implications for biological activity:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Potential anticancer and anti-inflammatory activities |

| N-(2-bromo-4-fluorophenyl)-4-methylbenzamide | Similar halogenation pattern | Known for enzyme inhibition |

| N-(2-bromo-4-fluorophenyl)benzenesulfonamide | Sulfonamide group addition | Enhanced antibacterial properties |

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the cytotoxic effects of various benzamides, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The mechanism involved apoptosis induction through caspase activation .

- Enzyme Inhibition Research : Research focusing on enzyme inhibition revealed that this compound effectively inhibited specific kinases associated with cancer cell signaling pathways. This suggests a potential role in targeted cancer therapies .

- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound exhibited reduced inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-(2-bromo-4-fluorophenyl)-3-methylbenzamide, and how do coupling reagents influence yield and purity?

- Methodology : Synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2-bromo-4-fluoroaniline. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective for amide bond formation under low-temperature conditions (-50°C) to minimize side reactions . Purification via column chromatography or HPLC ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of reagents to account for steric hindrance from bromo and fluoro substituents.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- 1H/13C NMR : Expect aromatic proton signals between δ 7.0–8.5 ppm, with splitting patterns reflecting substituent positions. The methyl group on the benzamide appears as a singlet (~δ 2.3 ppm) .

- ESI-MS : The molecular ion peak should match the exact mass (e.g., m/z ~307 for [M+H]+). Isotopic patterns from bromine (1:1 ratio for 79Br/81Br) confirm its presence .

- FT-IR : Amide C=O stretch appears at ~1650–1680 cm⁻¹; aromatic C-Br and C-F stretches occur at ~500–600 cm⁻¹ and ~1100–1250 cm⁻¹, respectively .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies during structural refinement of halogenated benzamides like this compound?

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (Br, F). For twinned crystals, employ SHELXD for structure solution .

- Data Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disordered regions. Apply multi-scan absorption corrections (e.g., MULABS) to mitigate anisotropic effects .

- Example : In orthorhombic systems (space group P212121), refine atomic coordinates iteratively, prioritizing halogen positions due to their high electron density .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Derivative Design : Introduce substituents at the 3-methyl position (e.g., trifluoromethyl, nitro) to modulate lipophilicity and binding affinity. Compare with analogs like N-(2-aminoethyl)-N-benzyloxyphenyl benzamides .

- Assays : Test against target proteins (e.g., Trypanosoma brucei enzymes) using fluorescence polarization or SPR. Monitor IC50 values and correlate with computational docking results .

- Data Analysis : Use multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters to activity trends .

Q. What experimental approaches address contradictions in fluorescence intensity data for halogenated benzamides under varying pH conditions?

- Methodology : Prepare buffered solutions (pH 2.7–10.1) and measure fluorescence intensity at λex/λem specific to the compound. For this compound, expect pH-dependent quenching due to protonation of the amide group .

- Troubleshooting : If intensity deviates from expected trends (e.g., non-linear response), check for aggregation-induced emission (AIE) or solvent polarity effects. Validate with UV-Vis spectroscopy to rule out absorbance interference .

Methodological Challenges

Q. How can researchers optimize synthetic routes to minimize dehalogenation side reactions in bromo-fluoro benzamides?

- Condition Screening : Avoid high temperatures (>80°C) and strongly basic conditions, which promote Br/F elimination. Use palladium-catalyzed cross-coupling for selective functionalization .

- Monitoring : Track byproducts (e.g., debrominated analogs) via LC-MS. If detected, switch to milder bases (e.g., K2CO3 instead of NaOH) .

Q. What computational tools predict the thermodynamic stability of this compound in solid-state formulations?

- Software : Employ Gaussian or Materials Studio for DFT calculations to assess crystal packing energy. Compare polymorphic forms using Mercury (Cambridge Crystallographic Database) .

- Parameters : Calculate lattice energy contributions from halogen bonding (C-Br⋯O/F interactions) and π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.